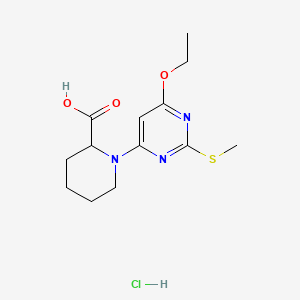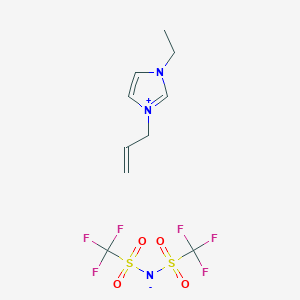
3-Allyl-1-ethyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Allil-1-etil-1H-imidazol-3-io bis((trifluorometil)sulfonil)amida es un compuesto químico con la fórmula molecular C10H13F6N3O4S2. Es conocido por sus propiedades únicas y aplicaciones en diversos campos, incluyendo química, biología, medicina e industria. Este compuesto se utiliza a menudo en investigación debido a su estabilidad y reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Allil-1-etil-1H-imidazol-3-io bis((trifluorometil)sulfonil)amida normalmente implica la reacción de 1-etilimidazol con bromuro de alilo para formar bromuro de 3-alil-1-etilimidazolio. Este intermedio se hace reaccionar entonces con bis((trifluorometil)sulfonil)amida de litio para producir el producto final. Las condiciones de reacción suelen requerir una atmósfera inerte y temperaturas que oscilan entre 0°C y 50°C .
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la calidad y el rendimiento del producto. El producto final se purifica a menudo mediante técnicas como la recristalización o la cromatografía .
Análisis de las reacciones químicas
Tipos de reacciones
3-Allil-1-etil-1H-imidazol-3-io bis((trifluorometil)sulfonil)amida sufre diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila con diversos nucleófilos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; temperaturas que oscilan entre 0°C y 25°C.
Reducción: Borohidruro de sodio; temperaturas que oscilan entre 0°C y 25°C.
Sustitución: Diversos nucleófilos; temperaturas que oscilan entre 0°C y 50°C.
Principales productos formados
Oxidación: Formación de los correspondientes productos oxidados.
Reducción: Formación de los correspondientes productos reducidos.
Sustitución: Formación de compuestos de imidazolio sustituidos.
Aplicaciones en la investigación científica
3-Allil-1-etil-1H-imidazol-3-io bis((trifluorometil)sulfonil)amida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como catalizador en diversas reacciones orgánicas, incluyendo la polimerización y la alquilación.
Biología: Se utiliza en el estudio de la inhibición enzimática y las interacciones de proteínas.
Medicina: Se investiga su posible uso en sistemas de administración de fármacos y como agente antimicrobiano.
Industria: Se utiliza en la producción de líquidos iónicos y como disolvente en procesos químicos.
Análisis De Reacciones Químicas
Types of Reactions
3-Allyl-1-ethyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures ranging from 0°C to 25°C.
Reduction: Sodium borohydride; temperatures ranging from 0°C to 25°C.
Substitution: Various nucleophiles; temperatures ranging from 0°C to 50°C.
Major Products Formed
Oxidation: Formation of corresponding oxidized products.
Reduction: Formation of corresponding reduced products.
Substitution: Formation of substituted imidazolium compounds.
Aplicaciones Científicas De Investigación
3-Allyl-1-ethyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and alkylation.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of ionic liquids and as a solvent in chemical processes.
Mecanismo De Acción
El mecanismo de acción de 3-Allil-1-etil-1H-imidazol-3-io bis((trifluorometil)sulfonil)amida implica su interacción con objetivos moleculares como las enzimas y las proteínas. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o alterando la conformación de la enzima. También puede interactuar con proteínas, afectando a su estructura y función. Estas interacciones están mediadas por enlaces de hidrógeno, fuerzas de Van der Waals e interacciones electrostáticas.
Comparación Con Compuestos Similares
Compuestos similares
- 1-Etil-3-metilimidazolio bis((trifluorometil)sulfonil)amida
- Bromuro de 3-etil-1-vinil-1H-imidazol-3-io
Singularidad
3-Allil-1-etil-1H-imidazol-3-io bis((trifluorometil)sulfonil)amida es único debido a su grupo alilo, que confiere una reactividad y estabilidad distintas en comparación con compuestos similares. Esto lo hace particularmente útil en aplicaciones específicas donde otros compuestos pueden no funcionar tan eficazmente.
Propiedades
Fórmula molecular |
C10H13F6N3O4S2 |
|---|---|
Peso molecular |
417.4 g/mol |
Nombre IUPAC |
bis(trifluoromethylsulfonyl)azanide;1-ethyl-3-prop-2-enylimidazol-3-ium |
InChI |
InChI=1S/C8H13N2.C2F6NO4S2/c1-3-5-10-7-6-9(4-2)8-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3,6-8H,1,4-5H2,2H3;/q+1;-1 |
Clave InChI |
FJCMVDSZONUCDW-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C[N+](=C1)CC=C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


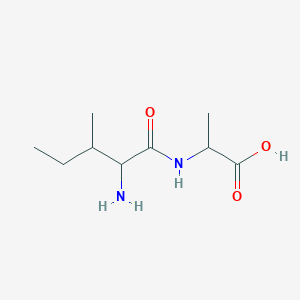
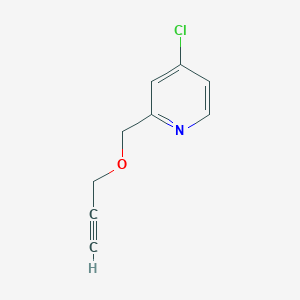
![4-{[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12504111.png)
![Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazine-1-carbohydrazide](/img/structure/B12504121.png)
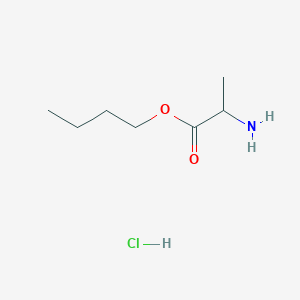
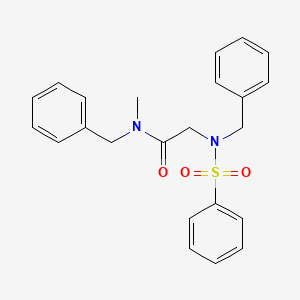
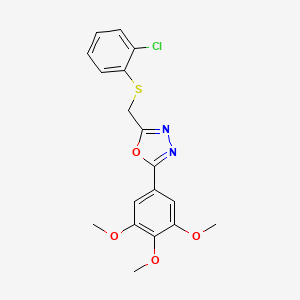
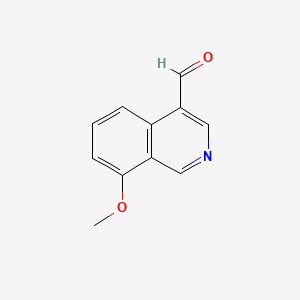
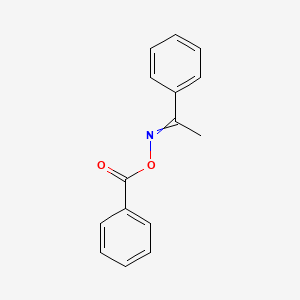
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-fluorobenzamide](/img/structure/B12504171.png)
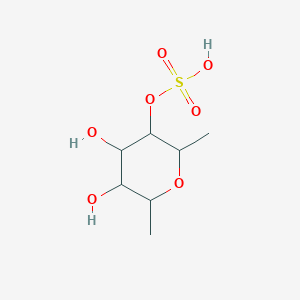
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504180.png)
![N-cyclohexyl-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12504181.png)
